cis-Vaccenic acid
Description
Nomenclature and Isomeric Context
The precise identification of cis-vaccenic acid is rooted in its chemical structure, which distinguishes it from its geometric and positional isomers.
This compound is the geometric isomer of trans-vaccenic acid. nih.gov Both molecules are 18-carbon fatty acids with a single double bond located at the 11th carbon position (C11). wikipedia.org The key difference lies in the spatial arrangement of the hydrogen atoms attached to the carbons of the double bond. youtube.com
This compound : The hydrogen atoms are on the same side of the carbon chain, resulting in a bent or "kinked" structure. Its formal IUPAC name is (11Z )-11-octadecenoic acid, and its lipid shorthand is 18:1 cis-11. wikipedia.org
Trans-Vaccenic Acid : The hydrogen atoms are on opposite sides of the carbon chain, which gives the molecule a more linear shape, similar to a saturated fatty acid. youtube.comresearchgate.net Its IUPAC name is (11E )-11-octadecenoic acid, and its shorthand is 18:1 trans-11. wikipedia.org
This structural difference in stereoisomers is critical, as it influences their physical properties and biological functions. researchgate.netnih.gov
| Feature | This compound | trans-Vaccenic Acid |
|---|---|---|
| IUPAC Name | (11Z)-11-octadecenoic acid wikipedia.org | (11E)-11-octadecenoic acid wikipedia.org |
| Lipid Shorthand | 18:1 cis-11 wikipedia.org | 18:1 trans-11 wikipedia.org |
| Double Bond Position | Carbon 11 (C11) | Carbon 11 (C11) |
| Configuration | Cis (Z) wikipedia.org | Trans (E) wikipedia.org |
| Molecular Shape | Bent researchgate.net | Linear researchgate.net |
This compound is a positional isomer of oleic acid. nih.govncats.io Both are monounsaturated C18:1 fatty acids with a cis configuration, but they differ in the location of the double bond. nih.gov
This compound : An omega-7 (or n-7) fatty acid, meaning its double bond is located at the 7th carbon from the methyl (omega) end of the fatty acid chain (C11 from the carboxyl end). nih.govcaymanchem.com
Oleic Acid : An omega-9 (or n-9) fatty acid, with its double bond at the 9th carbon from the methyl end (C9 from the carboxyl end). nih.gov
This difference in double bond position means they are synthesized via different pathways and have distinct metabolic roles. nih.govbiorxiv.org Other significant C18:1 isomers include elaidic acid, which is the trans isomer of oleic acid (trans-9 C18:1), and trans-vaccenic acid, as previously discussed. nih.govnih.gov
| Compound | Lipid Shorthand | Double Bond Position (from carboxyl end) | Omega (n) Classification | Isomer Type |
|---|---|---|---|---|
| This compound | 18:1 cis-11 | C11 wikipedia.org | n-7 nih.gov | Geometric (cis) / Positional (ω-7) nih.gov |
| Oleic Acid | 18:1 cis-9 | C9 nih.gov | n-9 nih.gov | Geometric (cis) / Positional (ω-9) nih.gov |
| trans-Vaccenic Acid | 18:1 trans-11 | C11 wikipedia.org | n-7 | Geometric (trans) / Positional (ω-7) wikipedia.org |
| Elaidic Acid | 18:1 trans-9 | C9 nih.gov | n-9 | Geometric (trans) / Positional (ω-9) nih.gov |
Biological Significance and Research Trajectory
The scientific journey of vaccenic acid began with its discovery in common dietary sources, and it has evolved into a molecule of interest in complex disease research.
Vaccenic acid was first identified in 1928 by S.H. Bertram in animal fats and butter. wikipedia.orggerli.com The name itself is derived from the Latin word vacca, meaning cow. wikipedia.org Early research focused on its prevalence as the major trans fatty acid in the fat of ruminants and in dairy products. wikipedia.org For many years, research on C18:1 fatty acids was heavily dominated by studies on oleic acid, but interest in less common isomers like vaccenic acid has grown over time.
Modern research has illuminated the unique biological roles of this compound, distinguishing it from its more famous isomers. A significant area of emerging research is its role in cancer biology. Recent studies have identified this compound as a key product of the enzyme stearoyl-CoA desaturase 1 (SCD1) and a critical oncogenic factor in prostate cancer, where it promotes cell viability. biorxiv.orgbiorxiv.org
Other areas of active investigation include:
Chronic Kidney Disease : One large-scale study found that plasma phospholipid levels of this compound were positively associated with reduced kidney function, suggesting a potential role in the pathology of chronic kidney disease that warrants further investigation. nih.gov
Cell Differentiation : In laboratory settings, this compound has been shown to induce differentiation and stimulate γ-globin synthesis in specific human cell lines and in bone marrow cells from a mouse model of sickle cell disease. caymanchem.comglpbio.comlipidmaps.org
Inflammation : Research on human microvascular endothelial cells has shown that this compound can suppress the expression of key adhesion molecules (VCAM-1 and ICAM-1) that are involved in inflammatory processes. brieflands.com
These findings highlight a shift from viewing this compound as a minor dietary fatty acid to recognizing it as a bioactive molecule with specific and important functions in cellular health and disease.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-octadec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHZIFQPPBDJPM-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881242 | |
| Record name | cis-Vaccenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | cis-Vaccenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
506-17-2 | |
| Record name | cis-Vaccenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | cis-Vaccenic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506172 | |
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| Record name | cis-Vaccenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04801 | |
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| Record name | cis-Vaccenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-11-Octadecenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | VACCENIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/400K7322UW | |
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| Record name | cis-Vaccenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis, Metabolism, and Homeostasis of Cis Vaccenic Acid
Endogenous Biosynthesis Pathways
Within mammalian cells, the synthesis of cis-vaccenic acid is a multi-step process involving the coordinated action of specific enzymes that modify precursor fatty acids.
Elongation of Very Long Chain Fatty Acid 5 (ELOVL5) is a critical enzyme in the endogenous production of this compound. biorxiv.orgbiorxiv.org ELOVL5 belongs to a family of microsomal enzymes that catalyze the rate-limiting step in the formation of long-chain and very-long-chain fatty acids. Its primary role in this specific pathway is to elongate a 16-carbon monounsaturated fatty acid into an 18-carbon structure. nih.gov Specifically, ELOVL5 utilizes malonyl-CoA and NADPH as substrates to add a two-carbon unit to palmitoleoyl-CoA (16:1n-7), thereby forming cis-vaccenoyl-CoA (18:1n-7). mdpi.com This elongation step is the direct and definitive reaction that yields this compound. biorxiv.orgbiorxiv.org Research has identified this compound as the sole known monounsaturated fatty acid product of ELOVL5's activity. biorxiv.org The expression and activity of ELOVL5 are therefore a key determinant in the cellular capacity to synthesize this particular fatty acid. nih.govmdpi.com
Stearoyl-CoA Desaturase 1 (SCD1) is an essential enzyme that acts upstream of ELOVL5 in the this compound synthesis pathway. biorxiv.org SCD1 is a delta-9 desaturase, responsible for introducing a cis double bond between the 9th and 10th carbon atoms of saturated fatty acyl-CoAs. animbiosci.orguniprot.org Its contribution to this compound production is indirect but indispensable: SCD1 catalyzes the conversion of palmitoyl-CoA (a 16-carbon saturated fatty acid) into palmitoleoyl-CoA (16:1n-7). biorxiv.orgbiorxiv.org This product, palmitoleoyl-CoA, is the direct substrate required by ELOVL5 for the subsequent elongation step. biorxiv.org Therefore, the generation of this compound is dependent on the initial desaturation activity of SCD1. Inhibition or downregulation of SCD1 would lead to a depletion of its product, palmitoleic acid, consequently halting the ELOVL5-mediated synthesis of this compound. biorxiv.orgplos.org Studies have shown that overexpression of SCD1 can lead to a significant increase in n-7 fatty acids, including both palmitoleic acid and this compound. sigmaaldrich.com
The direct precursor for the endogenous synthesis of this compound is palmitoleic acid (16:1n-7). The conversion is a chain elongation reaction where two carbon atoms are added to the carboxyl end of the palmitoleic acid molecule. biorxiv.orgnih.gov This biochemical step is catalyzed by the enzyme ELOVL5. biorxiv.org Studies using stable isotope labeling in bovine adipocyte cultures have confirmed that palmitoleic acid is actively elongated to form this compound (18:1 cis-11). doi.orgnih.gov The process involves the condensation of palmitoleoyl-CoA with a two-carbon donor, malonyl-CoA, followed by a series of reduction and dehydration reactions to yield the elongated 18-carbon monounsaturated fatty acid, cis-vaccenoyl-CoA. mdpi.com This direct conversion highlights the role of palmitoleic acid as the pivotal substrate from which this compound is endogenously derived. biorxiv.orgbiorxiv.org
Microbial Synthesis and Bioconversion
Beyond endogenous pathways, microorganisms play a significant role in the production and transformation of this compound, particularly within specific ecosystems like fermentation environments and the digestive tracts of ruminant animals.
Certain species of bacteria are known to synthesize this compound as a major component of their cellular lipids. Notably, bacteria belonging to the genus Acetobacter feature this compound (C18:1) as one of their major fatty acids, alongside palmitic acid (C16:0) and stearic acid (C18:0). frontiersin.orgulb.ac.be Research on various Acetobacter strains, including those used in vinegar production, has consistently identified this compound as a predominant fatty acid in their cell membranes. researchgate.netmdpi.com For instance, analysis of Acetobacter pasteurianus and other species isolated from vinegars showed that C18:1 ω7c (this compound) can account for over 50% of the total fatty acid content. mdpi.com The presence of this compound in fermented products like rice vinegar is strongly suggested to originate from the fragments of Acetobacter membranes that are transferred into the liquid during the acetic acid fermentation process. researchgate.net
In the rumen of animals like cattle and sheep, a complex microbial ecosystem facilitates the biohydrogenation of dietary unsaturated fatty acids. nih.govd-nb.info This process primarily converts polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, into more saturated forms, eventually leading to stearic acid. nih.govfrontiersin.org A key intermediate in this pathway is trans-vaccenic acid (trans-11 C18:1), which is formed from the initial isomerization and reduction of dietary unsaturated fats. animbiosci.orgd-nb.inforedalyc.org While trans-vaccenic acid is the more prominent isomer in this environment, studies have shown that further transformations can occur. inra.fr Research involving the incubation of labeled trans-vaccenic acid with mixed ruminal microbes demonstrated that it can be isomerized to various cis and trans C18:1 isomers, including this compound. inra.fr This indicates that although it is not a primary end-product of the main biohydrogenation pathway, this compound can be formed through the isomerization activity of the rumen microbial population. redalyc.orginra.fr
Data Tables
Table 1: Key Enzymes in Endogenous this compound Biosynthesis
| Enzyme | Abbreviation | Function in Pathway | Substrate | Product |
| Stearoyl-CoA Desaturase 1 | SCD1 | Produces the precursor for ELOVL5 | Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA (16:1n-7) |
| Elongation of Very Long Chain Fatty Acid 5 | ELOVL5 | Directly synthesizes this compound via elongation | Palmitoleoyl-CoA (16:1n-7) | cis-Vaccenoyl-CoA (18:1n-7) |
Table 2: Microbial Sources of this compound
| Microbial Group | Environment | Process | Role in this compound Metabolism |
| Acetobacter species | Vinegar Fermentation | Fatty Acid Biosynthesis | Major producer; a primary component of cell membranes. frontiersin.orgulb.ac.beresearchgate.net |
| Rumen Microbes | Ruminant Digestive Tract | Biohydrogenation / Isomerization | Can isomerize trans-vaccenic acid to form cis-C18:1 isomers. inra.fr |
Human Intestinal Bacteria and Conjugated Linoleic Acid (CLA) Precursor Formation
The human gut microbiota plays a significant role in the metabolism of dietary fatty acids, including the formation of this compound and its subsequent conversion to conjugated linoleic acid (CLA). Several species of intestinal bacteria are capable of metabolizing linoleic acid (LA), a common polyunsaturated fatty acid found in the diet, into various isomers of CLA and vaccenic acid. asm.orgnih.govcambridge.org This bacterial biohydrogenation pathway is a key source of these compounds for the human host. asm.orgcambridge.org
Research has identified specific genera and species of human intestinal bacteria that are particularly active in this metabolic process. A survey of thirty representative strains of human gram-positive intestinal bacteria highlighted Roseburia species as being among the most active in metabolizing linoleic acid. asm.orgnih.gov Different species within the Roseburia genus were found to produce either vaccenic acid (trans-11-18:1) or a 10-hydroxy-18:1 fatty acid. asm.orgnih.gov Both of these compounds are recognized as precursors to the health-promoting cis-9, trans-11-CLA (rumenic acid) in human tissues and the intestine, respectively. asm.orgnih.gov
The biohydrogenation of linoleic acid in the human colon is a multi-step process. asm.org It primarily proceeds via the formation of CLA (mainly cis-9, trans-11-CLA) which is then further reduced to vaccenic acid (trans-11-18:1) and subsequently to stearic acid (18:0). asm.org This pathway is analogous to the well-studied biohydrogenation process that occurs in the rumen of cattle. asm.org
In vitro experiments with human fecal suspensions have demonstrated the conversion of linoleic acid to various CLA isomers and vaccenic acid. microbiologyresearch.orgpropionix.runih.gov Studies using deuterium (B1214612) oxide-enriched medium have shown that the main CLA products, rumenic acid (cis-9, trans-11-CLA) and trans-9, trans-11-CLA, are formed through a mechanism that incorporates a hydrogen atom from water. microbiologyresearch.orgpropionix.runih.gov Furthermore, pure cultures of bacteria such as Butyrivibrio fibrisolvens, Roseburia hominis, and Roseburia inulinivorans convert linoleic acid to vaccenic acid, with evidence suggesting that vaccenic acid is formed via a CLA intermediate. microbiologyresearch.orgnih.gov
| Bacterial Genus/Species | Key Metabolites from Linoleic Acid | Role in CLA Formation |
| Roseburia spp. | Vaccenic acid, 10-hydroxy-18:1 | Precursor to CLA asm.orgnih.gov |
| Butyrivibrio fibrisolvens | Vaccenic acid | Forms vaccenic acid via a CLA intermediate microbiologyresearch.orgnih.gov |
| Bifidobacterium breve | Rumenic acid (cis-9, trans-11-CLA), trans-9, trans-11-CLA | Direct producer of CLA isomers microbiologyresearch.orgnih.gov |
| Lactobacillus spp. | Conjugated Linoleic Acid isomers | Direct producer of CLA isomers cambridge.orgconicet.gov.ar |
| Propionibacterium freudenreichii | Rumenic acid, trans-10, cis-12-CLA | Direct producer of CLA isomers microbiologyresearch.orgnih.gov |
Metabolic Regulation and Intermediates
Influence on De Novo Lipogenesis Pathway
This compound is endogenously produced as part of the de novo lipogenesis (DNL) pathway, where the body synthesizes fatty acids from non-lipid sources like carbohydrates and proteins. nih.govnih.gov The primary product of DNL is palmitic acid (16:0). nih.govahajournals.org Palmitic acid can then be elongated to stearic acid (18:0) or desaturated by Δ9-desaturase to form palmitoleic acid (16:1n-7). nih.govahajournals.org this compound (18:1n-7) is subsequently formed through the elongation of palmitoleic acid. nih.govbiorxiv.org
The levels of circulating fatty acids produced through DNL, including this compound, can serve as biomarkers for the activity of this pathway. ahajournals.org Interestingly, this compound itself appears to have a regulatory role in lipogenesis. Studies in bovine adipocyte cultures have shown that supplementation with this compound can reduce de novo fatty acid synthesis and decrease the gene expression of fatty acid synthase (FASN), a key enzyme in the DNL pathway. doi.orgclemson.edu While palmitoleic acid was found to be a more potent inhibitor of stearoyl-CoA desaturase 1 (SCD1) gene expression and activity, this compound also contributed to a slight reduction in SCD1 activity. doi.org
In prostate cancer cells, where altered lipid metabolism is a known feature, the production of this compound via the DNL pathway is crucial for cell viability. biorxiv.orgbiorxiv.org The enzyme stearoyl-CoA desaturase 1 (SCD1) is required for the synthesis of palmitoleic acid, the precursor to this compound. biorxiv.orgbiorxiv.org Inhibition of SCD1 leads to a reduction in this compound levels and a decrease in cancer cell viability, an effect that can be rescued by supplementing the cells with this compound. biorxiv.orgbiorxiv.org This highlights the important role of endogenously produced this compound in the metabolic regulation of these specific cells.
Interactions with Fatty Acid Beta-Oxidation
Fatty acid beta-oxidation is the metabolic process by which fatty acids are broken down to produce energy. The structure of a fatty acid, including the position and configuration of its double bonds, can influence its rate of oxidation.
Studies comparing the oxidation rates of different monounsaturated fatty acids in rat liver slices have shown that cis-palmitoleic acid (16:1n-7) is oxidized at a higher rate than both this compound (18:1n-7) and oleic acid (18:1n-9). jst.go.jp The oxidation rates of this compound and oleic acid were found to be roughly equivalent in control livers. jst.go.jp This suggests that beta-oxidation plays a significant role in maintaining the relatively low levels of palmitoleic acid compared to other monounsaturated fatty acids in the liver. jst.go.jp
In some bacteria, an interesting reversal of the fatty acid elongation cycle occurs, which involves a reaction similar to the initial step of beta-oxidation. nih.gov This process involves a 2,3-dehydrogenation reaction, analogous to the function of acyl-CoA dehydrogenase in beta-oxidation, to introduce a double bond into the fatty acid chain. nih.gov
In prostate cancer cells, which exhibit a high reliance on fatty acid oxidation for energy, this compound appears to play a role in maintaining mitochondrial beta-oxidation and ATP production, particularly under conditions of cellular stress. biorxiv.orgbiorxiv.org The incorporation of this compound into cardiolipins, a key component of the inner mitochondrial membrane, is thought to facilitate the efficient transfer of fatty acids to the mitochondria for beta-oxidation. biorxiv.orgbiorxiv.org
Research comparing the metabolism of trans-vaccenic acid and elaidic acid (trans-9-C18:1) in rat liver cells has revealed differences in their oxidation. nih.gov While the activity of the first step of beta-oxidation was similar for both isomers, the respiration rates in liver mitochondria were about 30% greater with vaccenoyl-CoA compared to elaidoyl-CoA. nih.gov Furthermore, trans-vaccenic acid was oxidized to a greater extent (25% more) by liver peroxisomes than elaidic acid. nih.gov
Metabolic Fate in Specific Tissues and Cell Types
The metabolic fate of this compound varies depending on the tissue and cell type. In the liver, perfused chicken liver studies have shown that this compound is readily taken up and incorporated into triglycerides and phospholipids (B1166683). nih.gov Compared to its trans isomer, this compound showed a greater preference for incorporation into triglycerides over phospholipids. nih.gov In hepatocytes, this compound is metabolized and can influence cellular processes differently than other fatty acid isomers. researchgate.net
In adipose tissue, this compound is involved in the regulation of lipogenesis. doi.orgclemson.edu As mentioned previously, in bovine adipocytes, it can decrease de novo fatty acid synthesis. doi.orgclemson.edu
In the context of the central nervous system, studies on the postmortem orbitofrontal cortex of patients with bipolar disorder have found significantly higher levels of this compound compared to controls. nih.gov This was accompanied by lower levels of docosahexaenoic acid (DHA) and arachidonic acid. nih.gov The ratio of this compound to its precursor, palmitic acid, was also elevated and inversely correlated with DHA levels, suggesting altered fatty acid metabolism in this brain region in bipolar disorder. nih.gov In a mouse mesencephalic cell line, this compound has been reported to have positive effects on dopaminergic function. actaveterinaria.rs
In cancer cells, particularly prostate cancer, this compound has been identified as a critical oncogenic factor. biorxiv.orgbiorxiv.org It is produced endogenously and is required for cell viability, likely by supporting mitochondrial energy homeostasis. biorxiv.orgbiorxiv.org Its incorporation into cardiolipins within the mitochondria appears to be a key aspect of its metabolic function in these cells. biorxiv.orgbiorxiv.org
In pancreatic islets, both cis- and trans-vaccenic acid have been shown to stimulate glucose-stimulated insulin (B600854) secretion in isolated mouse islets, with the trans isomer being more potent. nih.gov Interestingly, this compound was found to inhibit glucose oxidation at high glucose concentrations compared to its trans isomer. nih.gov
| Tissue/Cell Type | Key Metabolic Fate/Function of this compound | Research Finding |
| Liver | Incorporation into triglycerides and phospholipids | Preferentially incorporated into triglycerides over phospholipids in perfused chicken liver. nih.gov |
| Adipose Tissue | Regulation of lipogenesis | Decreases de novo fatty acid synthesis in bovine adipocytes. doi.orgclemson.edu |
| Brain (Orbitofrontal Cortex) | Altered levels in bipolar disorder | Significantly higher levels in patients with bipolar disorder compared to controls. nih.gov |
| Prostate Cancer Cells | Supports cell viability and energy metabolism | Acts as a critical oncogenic factor, required for mitochondrial homeostasis. biorxiv.orgbiorxiv.org |
| Pancreatic Islets | Stimulation of insulin secretion | Increases glucose-stimulated insulin secretion in mouse islets. nih.gov |
Cellular and Molecular Mechanisms of Action
Signal Transduction Pathways
Cis-vaccenic acid has been identified as a mediator of the mTORC2-Akt-FoxO1 pathway. nih.gov This pathway is known to be involved in the differentiation of B cells. nih.gov The enzyme fatty acid elongase 5 (Elovl5), which is responsible for the biosynthesis of CVA from palmitoleic acid, plays a crucial role in controlling this pathway through the synthesis of CVA. nih.govuni.lu Studies have shown that the expression of Elovl5 is downregulated during postnatal development, and its activity is linked to the mTORC2-Akt-FOXO1 pathway. nih.gov The regulation of this pathway by CVA is significant as the in vivo inhibition of the mechanistic target of Rapamycin (mTOR) has been demonstrated to improve the maturation of erythroid cells and anemia in models of β-thalassemia. nih.gov
Vaccenic acid, of which this compound is an isomer, acts as a partial agonist for both peroxisome proliferator-activated receptor-alpha (PPAR-α) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) in vitro. ncats.ioconicet.gov.arscispace.com It displays an affinity for these receptors that is comparable to commonly known PPAR agonists. ncats.ioconicet.gov.ar The hypolipidemic and antihypertrophic bioactivities of vaccenic acid are potentially mediated through PPAR-dependent pathways. ncats.io It has been proposed that the lipid-lowering and anti-inflammatory effects of vaccenic acid may be partly associated with its ability to activate PPARγ-regulated pathways. nih.gov
Recent research on trans-vaccenic acid (TVA), a geometric isomer of this compound, has shed light on its influence on the CREB (cAMP response element-binding protein) pathway. TVA has been shown to enhance antitumor immunity by inactivating the G protein-coupled receptor 43 (GPR43) on the surface of CD8+ T cells. ludwigcancerresearch.orguchicago.edu This inactivation leads to the activation of the cAMP-PKA-CREB signaling pathway, which is necessary for T-cell activation. aacrjournals.orgnews-medical.net Specifically, TVA antagonizes the suppressive effects of short-chain fatty acid (SCFA) agonists on GPR43, leading to an increase in cAMP levels and subsequent phosphorylation of CREB. aacrjournals.orgnews-medical.net This mechanism suggests a potential for dietary fatty acids to modulate immune responses through the GPR43-CREB axis. ludwigcancerresearch.orgnews-medical.net
Cellular Differentiation and Gene Expression Regulation
This compound has been demonstrated to induce differentiation in various erythroid progenitor stem cell lines, including K562, JK-1, and transgenic mice primary bone marrow hematopoietic progenitor stem cells (TMbmEPSCs). nih.govresearchgate.netcaymanchem.comcaymanchem.comcvmh.frlipidmaps.orgbiomol.com In K562 cells, CVA-induced differentiation is concentration-dependent, with 50 μM being the most effective concentration, leading to over 20% of cells staining positive for benzidine (B372746) (a marker for hemoglobinized cells) after 48 hours of incubation. molnova.comchemsrc.cominvivochem.commedchemexpress.com CVA at a concentration of 50 μM also increased the percentage of benzidine-positive JK-1 cells. molnova.comchemsrc.cominvivochem.commedchemexpress.com This suggests that CVA directly modulates the differentiation of these progenitor cells towards the erythroid lineage. nih.gov
A significant effect of this compound is the up-regulation of gamma-globin gene expression. nih.govresearchgate.net This has been observed in JK-1 and TMbmEPSCs, although not significantly in K562 cells. nih.gov The induction of gamma-globin synthesis is a promising therapeutic strategy for conditions like sickle cell anemia and beta-thalassemia. nih.gov In JK-1 cells, the increase in gamma-globin expression is accompanied by the suppression of KLF1, a known repressor of fetal hemoglobin. nih.gov The gamma-globin inductive effects of CVA are dependent on its metabolism, as inhibition of the enzymes Elovl5 and Δ9-desaturase, which are involved in CVA turnover, suppressed this effect. nih.gov
Data Tables
Table 1: Effect of this compound on Erythroid Differentiation
| Cell Line | Concentration of CVA | Observation | Reference |
| K562 | 50 µM, 70 µM, 100 µM | Induces differentiation to the erythroid lineage. | nih.govmolnova.com |
| K562 | 50 µM | >20% of cells positive for Benzidine stain after 48h. | molnova.comchemsrc.com |
| JK-1 | 50 µM | Increased percentage of benzidine positive cells. | molnova.comchemsrc.com |
| TMbmEPSCs | 50 µM | Induces differentiation. | nih.gov |
Table 2: Effect of this compound on Gamma-Globin Gene Expression
| Cell Line | CVA Concentration | Result | Reference |
| JK-1 | 50 µM | Significant up-regulation of γ-globin mRNA. | nih.gov |
| TMbmEPSCs | 50 µM | Significant up-regulation of γ-globin gene expression. | nih.gov |
| K562 | Not specified | No significant up-regulation. | nih.gov |
Effects on Gene Expression, including SCD1 and ELOVL5
This compound's influence on cellular function is significantly mediated through its impact on the expression of key genes involved in lipid metabolism, notably Stearoyl-CoA Desaturase-1 (SCD1) and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).
SCD1 is a crucial enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids (MUFAs). biorxiv.org The production of this compound itself is dependent on SCD1 activity, which converts palmitate to palmitoleic acid, a precursor that is then elongated by ELOVL5 to form this compound. biorxiv.org Research indicates that the inhibition of SCD1 can lead to a reduction in cancer cell proliferation, an effect that can often be rescued by supplementing with its product, oleic acid. biorxiv.orgaacrjournals.org Interestingly, this compound has also been shown to rescue the decrease in cell viability caused by SCD1 inhibition in prostate cancer cells, highlighting its importance as a downstream product of this pathway. biorxiv.org
In bovine adipocyte cultures, supplementation with this compound led to a slight reduction in SCD1 activity, although it did not significantly affect SCD1 gene expression. doi.org This suggests that the regulatory effects of this compound on SCD1 might occur at the post-transcriptional or enzymatic activity level rather than at the gene expression level in these specific cells. doi.org
ELOVL5 is a fatty acid elongase that plays a critical role in the synthesis of long-chain fatty acids, including the elongation of palmitoleic acid to this compound. biorxiv.orgaacrjournals.org Studies have identified ELOVL5 as a significant factor in prostate cancer, where its depletion reduces cell viability and metastasis. aacrjournals.org Supplementation with this compound was able to rescue these effects, indicating its crucial role as a product of ELOVL5 in promoting prostate cancer cell growth. aacrjournals.org In contrast, in bovine adipocyte cultures, while elongation of palmitoleic acid to this compound was observed, supplementation with this compound did not alter the mRNA expression of ELOVL5. doi.org However, feeding a fat-free diet to rats, which stimulates fatty acid synthesis, resulted in a significant increase in the mRNA level of ELOVL5. jst.go.jp
These findings underscore the complex and context-dependent regulatory interplay between this compound and the enzymes responsible for its synthesis.
| Gene | Effect of this compound/Related Pathways | Cell/System Studied | Key Finding |
| SCD1 | Supplementation rescues reduced viability from SCD1 inhibition. biorxiv.org | Prostate Cancer Cells | This compound is a critical downstream product of SCD1. biorxiv.org |
| SCD1 | Slight reduction in enzymatic activity, no change in gene expression. doi.org | Bovine Adipocytes | Regulation may be post-transcriptional. doi.org |
| ELOVL5 | Supplementation rescues reduced viability from ELOVL5 depletion. aacrjournals.org | Prostate Cancer Cells | This compound is a key oncogenic product of ELOVL5. aacrjournals.org |
| ELOVL5 | No alteration in mRNA expression with supplementation. doi.org | Bovine Adipocytes | Elongation occurs without changes in ELOVL5 expression. doi.org |
| ELOVL5 | Increased mRNA levels with a fat-free diet. jst.go.jp | Rat Liver | Dietary changes stimulating fatty acid synthesis upregulate ELOVL5. jst.go.jp |
Membrane Dynamics and Lipid Composition
Incorporation into Phospholipids (B1166683) and Erythrocyte Membranes
This compound is actively incorporated into the phospholipids of cellular membranes, including those of erythrocytes (red blood cells), which can significantly alter their composition and function. researchgate.netplos.org The fatty acid composition of erythrocyte membranes is often reflective of dietary intake and endogenous synthesis.
Studies have shown that pasture-based feeding in cattle, which is rich in precursors to this compound, leads to a significant increase in its concentration in erythrocyte phospholipids compared to concentrate-fed animals. researchgate.net This demonstrates a direct link between dietary sources and the incorporation of this fatty acid into cell membranes.
In humans, research has revealed associations between the levels of this compound in erythrocyte membranes and certain health conditions. For instance, one study found a significant increase in the oleic acid and vaccenic acid content in the erythrocyte membranes of women with gestational diabetes mellitus (GDM) compared to a control group. plos.org This suggests a potential link between altered this compound metabolism and the pathophysiology of GDM. plos.org The synthesis of this compound in humans occurs via the conversion of palmitic acid to palmitoleic acid by SCD, followed by elongation by ELOVL5/6. plos.org
Furthermore, the incorporation of exogenous fatty acids, including this compound, into the membranes of bacteria like Enterococcus faecalis has been observed. asm.org When grown in a standard medium, this compound can constitute a significant portion of the total membrane fatty acid content. asm.org This incorporation can alter the membrane's physical properties and its susceptibility to damage.
| System/Condition | Observation | Implication |
| Beef Cattle (Pasture-fed) | Significant increase in this compound in erythrocyte phospholipids. researchgate.net | Dietary intake directly influences erythrocyte membrane composition. researchgate.net |
| Human (Gestational Diabetes) | Significantly increased this compound in erythrocyte membranes. plos.org | Altered this compound metabolism may be associated with GDM. plos.org |
| Enterococcus faecalis | Incorporation of exogenous this compound into the cell membrane. asm.org | Can alter membrane composition and properties. asm.org |
| General Cellular Systems | Incorporation into various phospholipids. frontiersin.org | Contributes to the overall cellular lipid profile and membrane characteristics. frontiersin.org |
Influence on Cell Membrane Fluidity and Integrity
The fatty acid composition of membrane phospholipids is a primary determinant of membrane fluidity, which is essential for numerous cellular functions. The presence of unsaturated fatty acids like this compound, with a cis double bond, introduces a kink in the acyl chain, preventing tight packing of phospholipids and thereby increasing membrane fluidity. nih.gov
In organisms like E. coli, the regulation of membrane fluidity in response to temperature changes, a process known as homeoviscous adaptation, involves altering the ratio of saturated to unsaturated fatty acids. nih.govbiorxiv.org As the temperature decreases, the synthesis of this compound increases, which helps to maintain membrane fluidity. nih.govbiorxiv.org This is achieved through the temperature-sensitive activity of the enzyme FabF, which elongates palmitoleic acid to this compound. nih.gov The presence of phospholipids with two unsaturated acyl chains, which can include this compound, results in a lower melting temperature and thus higher fluidity compared to phospholipids with only one unsaturated chain. nih.gov
Studies on turkey erythrocytes have explored the link between this compound incorporation, membrane fluidity, and the activation of adenylate cyclase, a key signaling enzyme. nih.gov While changes in temperature affected membrane fluidity and enzyme activation, the direct incorporation of this compound did not produce a marked effect on the lateral mobility of phospholipids at 25°C. nih.gov This suggests that the influence of this compound on membrane fluidity and its functional consequences can be complex and may depend on other factors such as temperature and the specific membrane environment.
Maintaining membrane integrity is also a critical function influenced by lipid composition. While increased fluidity is often beneficial, excessive unsaturation can also pose challenges. However, the regulated incorporation of this compound is a key strategy used by cells to adapt to environmental stresses like low temperatures and high pressure, thereby preserving membrane integrity and function. nih.gov
Cellular Proliferation and Apoptosis Modulation
Effects on Cell Growth in Cancer Cell Lines
The impact of this compound on cell proliferation appears to be highly context-dependent, with studies reporting both growth-promoting and growth-inhibiting effects in different cancer cell lines.
In prostate cancer, this compound has been identified as a critical oncogenic factor. biorxiv.org It has been shown to enhance the viability of prostate cancer cells and can rescue the decrease in cell viability caused by the inhibition of key lipid metabolism enzymes like SCD1 and ELOVL5. biorxiv.orgaacrjournals.org This suggests that in this type of cancer, this compound plays a crucial role in sustaining cell growth and survival. biorxiv.org
Conversely, other studies have reported anti-proliferative effects of vaccenic acid (in both cis and trans forms). For instance, vaccenic acid has been shown to reduce the growth of HT-29 human colon cancer cells. nih.gov Similarly, both cis- and trans-vaccenic acid have been reported to inhibit the growth of other cancer cells. researchgate.net In MCF-7 human mammary adenocarcinoma cells, this compound has been shown to directly inhibit carcinogenesis. researchgate.net
It is important to note that the effects of this compound on cell proliferation can be influenced by its conversion to other bioactive lipids, such as conjugated linoleic acid (CLA), which has known anti-cancer properties. ncats.io However, direct effects of this compound have also been proposed. ncats.io
The apparent discrepancy in the effects of this compound on cancer cell growth highlights the complexity of lipid metabolism in cancer and suggests that its role may vary significantly depending on the cancer type, the specific metabolic wiring of the cells, and the experimental conditions.
| Cancer Cell Line | Effect of this compound | Key Finding |
| Prostate Cancer (LNCaP, MR49F) | Promotes cell viability. biorxiv.orgbiorxiv.org | Acts as a critical oncogenic factor. biorxiv.org |
| HT-29 (Colon Cancer) | Reduced cell growth. nih.gov | Exhibits anti-proliferative effects. nih.gov |
| MCF-7 (Breast Cancer) | Inhibits carcinogenesis. researchgate.net | Has a direct anti-carcinogenic effect. researchgate.net |
Impact on Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. This compound has been implicated in the modulation of apoptosis, although the mechanisms are still being elucidated.
Some studies suggest that vaccenic acid can induce apoptosis in cancer cells. ncats.io Proposed mechanisms for its anti-cancer effects include the induction of apoptosis. ncats.io For example, trans-vaccenic acid, a geometric isomer of this compound, has been shown to induce apoptosis in human nasopharyngeal carcinoma cells through a mitochondrial-mediated pathway. nih.gov It has also been reported to induce apoptosis in MCF-7 and SW480 cell lines. nih.gov In MCF-7 cells, trans-vaccenic acid was found to down-regulate the anti-apoptotic protein Bcl-2 and procaspase-9. nih.gov
However, in the context of prostate cancer, where this compound promotes cell viability, it likely contributes to the suppression of apoptosis. biorxiv.org By rescuing cells from the effects of SCD1 inhibition, which can sensitize cells to apoptosis, this compound may indirectly inhibit this process. aacrjournals.org For instance, SCD1 inhibition can alter the composition of cardiolipins in the mitochondrial membrane, promoting the release of cytochrome c and sensitizing cells to apoptosis, an effect that could potentially be counteracted by this compound supplementation. aacrjournals.org
The dual role of this compound in either promoting or inhibiting apoptosis likely depends on the specific cellular context, the cancer type, and its interaction with other signaling pathways.
Interactions with Adhesion Molecules
The interaction of this compound with adhesion molecules on endothelial cells represents a critical aspect of its potential anti-inflammatory and anti-atherosclerotic properties. Adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), are expressed on the surface of endothelial cells and play a pivotal role in the recruitment of leukocytes to sites of inflammation. The upregulation of these molecules is a key step in the initiation and progression of atherosclerosis.
Research has demonstrated that this compound can suppress the expression of both ICAM-1 and VCAM-1 on endothelial cells. researchgate.netbrieflands.com This effect has been observed in studies utilizing human microvascular endothelial cells (HMECs). researchgate.netbrieflands.com In these studies, the expression of ICAM-1 and VCAM-1 was induced by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). researchgate.netbrieflands.com Treatment with this compound was found to reduce the expression of these adhesion molecules back to near-basal levels. researchgate.netbrieflands.com
The suppressive effect of this compound on ICAM-1 and VCAM-1 expression is significant because the adhesion of leukocytes to the vascular endothelium is a crucial event in the development of atherosclerotic plaques. nih.gov By downregulating these adhesion molecules, this compound may interfere with this key inflammatory process.
One study investigating the effects of various fatty acids on an endothelial cell line (EA.hy926) found that while the industrial trans-fatty acid elaidic acid increased the production of inflammatory markers, trans-vaccenic acid, a geometric isomer of this compound, decreased the production of ICAM-1 in response to TNF-α. nih.gov While this study focused on the trans isomer, it highlights the potential for vaccenic acid isomers to modulate endothelial inflammation. nih.govhealthmatters.io
The mechanism by which this compound exerts this suppressive effect is thought to involve the modulation of inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govresearchgate.net Pro-inflammatory stimuli like TNF-α activate the NF-κB pathway, leading to the upregulation of genes encoding for adhesion molecules. nih.govresearchgate.net It is proposed that this compound may interfere with this signaling cascade, thereby reducing the expression of ICAM-1 and VCAM-1.
A study on human umbilical vein endothelial cells (HUVECs) showed that conjugated linoleic acid (CLA), for which vaccenic acid is a precursor, can reduce the expression of VCAM-1 and ICAM-1. brieflands.comcambridge.org This suggests that the anti-inflammatory effects of this compound may be, in part, mediated by its conversion to CLA. brieflands.comhealthmatters.io
The table below summarizes the key findings from a study on the effect of this compound on adhesion molecule expression in TNF-α-stimulated human microvascular endothelial cells.
| Cell Type | Inflammatory Stimulus | Treatment | Effect on Adhesion Molecule Expression | Reference |
| Human Microvascular Endothelial Cells (HMECs) | TNF-α (10 ng/ml) | This compound (50µg/ml) | Suppression of VCAM-1 and ICAM-1 expression to near basal levels. | researchgate.netbrieflands.com |
| Human Microvascular Endothelial Cells (HMECs) | LPS (20 µg/ml) | This compound (50µg/ml) | Suppression of VCAM-1 and ICAM-1 expression. | researchgate.net |
Role of Cis Vaccenic Acid in Health and Disease States
Metabolic Health and Energy Homeostasis
cis-Vaccenic acid plays a significant role in metabolic regulation and energy balance, with implications for conditions such as insulin (B600854) resistance, type 2 diabetes, glucose homeostasis, and lipid accumulation.
Studies have explored the relationship between this compound levels and markers of insulin resistance and the risk of type 2 diabetes (T2D). In a study involving 5,889 participants from the Multi-Ethnic Study of Atherosclerosis (MESA) cohort, higher baseline levels of this compound were associated with significantly lower Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) and a reduced risk of incident T2D over a median 12-year follow-up period diabetesjournals.org.
Table 1: Association of this compound Quartiles with HOMA-IR and Incident T2D in MESA Cohort
| This compound Quartile | Log HOMA-IR Coefficient (p-value) diabetesjournals.org | Incident T2D Hazard Ratio (p-value) diabetesjournals.org |
| Q1 (Referent) | Referent | Referent |
| Q2 | -0.13 (<0.001) | 0.98 (>0.05) |
| Q3 | -0.22 (<0.001) | 0.72 (<0.01) |
| Q4 | -0.32 (<0.001) | 0.48 (<0.001) |
Race-stratified analysis in the MESA cohort showed similar results for Chinese, Black, and Hispanic participants, but not for White participants, with a statistically significant difference observed between Chinese and White groups diabetesjournals.org.
Conversely, a 6-year longitudinal observational study in a Canadian population at risk for diabetes found that lower this compound in serum phospholipids (B1166683) predicted consistently lower insulin sensitivity and β-cell function over time oup.com. In hyperlipidemic men, this compound negatively correlated with insulin and HOMA-IR nih.gov. In vitro and animal studies suggest that this compound can induce insulin secretion by increasing β-cell proliferation and augmenting GPR40 expression researchgate.net. Some research in rats has also demonstrated that vaccenic acid can improve insulin sensitivity and decrease insulin resistance metabolon.com. However, some studies have shown inconsistent associations with T2D risk diabetesjournals.org, and a recent study in diet-induced obese mice indicated that trans vaccenic acid did not improve insulin resistance oup.com.
The influence of this compound on glucose homeostasis has been investigated in various models. In the MESA cohort, higher this compound levels were associated with lower fasting glucose diabetesjournals.org. In vitro studies have suggested that this compound may downregulate gluconeogenesis diabetesjournals.org. Animal studies have shown that dietary vaccenic acid significantly increased glucose turnover and enhanced β-cell proliferation in rats with type-2 diabetes metabolon.com. Specifically, trans-11 vaccenic acid has been reported to improve glucose homeostasis in a type 2 diabetes model by promoting insulin secretion via GPR40 healthmatters.io. However, some findings are contradictory; for instance, a study using beef fat enriched with trans vaccenic acid and conjugated linoleic acid (CLA) did not improve glucose tolerance in diet-induced obese mice cambridge.orgescholarship.org.
This compound appears to play a role in regulating hepatic glucose production and lipid accumulation. In vitro studies indicate its potential to downregulate gluconeogenesis and liver fat accumulation diabetesjournals.org. The fatty acid elongase-5 (ELOVL5) enzyme, which produces this compound, is critical in this regulation nih.govresearchgate.net. Elevated hepatic expression of ELOVL5 induces FoxO1 phosphorylation, reduces nuclear FoxO1 content, and suppresses the expression of genes involved in gluconeogenesis nih.govresearchgate.net. This compound, as a product of ELOVL5 activity, acts as a mediator of the mTORC2-Akt-FoxO1 pathway, which is involved in controlling gluconeogenesis nih.govresearchgate.net.
Animal studies have shown beneficial effects; supplementation of obese rats with trans-vaccenic acid led to reduced hepatic steatosis and decreased nonalcoholic fatty liver disease (NAFLD) activity scores nih.govconicet.gov.ar. Trans-11 vaccenic acid has also been observed to reduce hepatic lipogenesis and chylomicron secretion in JCR:LA-cp rats ualberta.ca. In contrast, a study involving beef fat enriched with trans vaccenic acid and CLA resulted in significantly higher liver weight, triglyceride content, and elevated plasma alanine (B10760859) transaminase levels compared to a control high-fat diet, suggesting a worsening of liver steatosis in diet-induced obese mice cambridge.orgescholarship.org.
This compound exhibits hypolipidemic and antihypertrophic properties. Dietary supplementation with trans-11 vaccenic acid has been shown to induce hypolipidemic effects in an animal model of dyslipidemia ualberta.ca. These benefits were further increased when combined with cis-9, trans-11 CLA ualberta.ca. In obese JCR:LA-cp rats, vaccenic acid reduced total body fat, stimulated adipose tissue redistribution (decreasing mesenteric fat while increasing inguinal fat mass), and decreased adipocyte size conicet.gov.ar.
Regarding its antihypertrophic bioactivity, vaccenic acid at concentrations of 30 and 100 µM suppressed cardiomyocyte hypertrophy in vitro in a peroxisome proliferator-activated receptor (PPAR)-α- and PPAR-γ-dependent manner ncats.io. This bioactivity is potentially mediated via PPAR-dependent pathways ncats.io. In a randomized human trial, healthy young men who consumed a vaccenic acid-rich diet (3.6 g/day ) for five weeks experienced a 6% reduction in total cholesterol and a 9% reduction in HDL-cholesterol concentrations compared to those on a low vaccenic acid diet ncats.iomdpi.com. However, another clinical trial found no changes in plasma lipids, insulin, or glucose in healthy young men supplemented with both CLA and vaccenic acid mdpi.com.
Cardiovascular Health Implications
The impact of this compound on cardiovascular health, particularly its associations with coronary heart disease and heart failure risk, has been a subject of ongoing research.
Several studies suggest a protective role for this compound in cardiovascular health. Plasma this compound was inversely associated with heart failure (HF) preceded by coronary heart disease (CHD) in male physicians nih.govnih.govalfa-chemistry.com. Each standard deviation increase in plasma this compound was linked to a 41% lower risk of HF with antecedent CHD in a multivariable-adjusted model nih.govnih.gov.
Table 2: Odds Ratios for Heart Failure with Antecedent CHD Across Quartiles of Plasma this compound (Male Physicians) nih.govnih.gov
| This compound Quartile | Odds Ratio (95% CI) nih.govnih.gov |
| Q1 (Referent) | 1.0 (ref) |
| Q2 | 0.72 (0.33-1.57) |
| Q3 | 0.28 (0.12-0.67) |
| Q4 | 0.23 (0.09-0.58) |
| p-trend | 0.0004 |
An inverse association has also been reported between red blood cell this compound and the risk of myocardial infarction nih.gov. Furthermore, red blood cell membrane this compound was inversely associated with CHD risk, with an odds ratio of 0.79 per standard deviation increase usda.gov.
Potential as Prophylactic Agent in Atherosclerosis
This compound and its geometric isomer, trans-vaccenic acid (tVA), have garnered attention for their potential role in preventing atherosclerosis, a condition characterized by the buildup of plaque in arteries. Studies have investigated their effects on key molecular markers involved in the atherosclerotic process.
In human microvascular endothelial cells (HMECs), both cis- and trans-vaccenic acid isomers demonstrated the ability to suppress the expression of vascular cellular adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). researchgate.netbrieflands.com These adhesion molecules play a crucial role in the recruitment and adhesion of inflammatory cells to the endothelial lining, a critical early step in atherosclerosis development. The observed suppression of VCAM-1 and ICAM-1 expression by this compound suggests its potential as a prophylactic agent in individuals at high risk for atherosclerosis. researchgate.netbrieflands.com
While some epidemiological, clinical, and rodent studies have not consistently shown a direct relationship between vaccenic acid intake and heart or cardiovascular disease, the specific mechanism of adhesion molecule suppression highlights a potential avenue for its beneficial effects. researchgate.net
Table 1: Effect of Vaccenic Acid on Adhesion Molecule Expression in HMECs
| Fatty Acid Isomer | Effect on VCAM-1 Expression | Effect on ICAM-1 Expression | Reference |
| This compound | Suppressed | Suppressed | researchgate.netbrieflands.com |
| Trans-Vaccenic Acid | Suppressed | Suppressed | researchgate.netbrieflands.com |
Oncogenic and Anti-Cancer Research
The role of this compound in cancer is multifaceted, with research indicating both oncogenic properties in specific cancer types and anti-cancer effects, particularly through its conversion to conjugated linoleic acid (CLA).
Role as an Oncogenic Factor in Prostate Cancer
Altered monounsaturated fatty acid (MUFA) metabolism is a recognized characteristic of oncogenic transformation. researchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.org this compound (cVA) has been identified as a significant factor in prostate cancer cell viability. researchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.orgaacrjournals.org Its production is dependent on the activity of stearoyl-CoA desaturase 1 (SCD1), an enzyme frequently dysregulated in various cancers. researchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.org
Studies have shown that cVA can consistently rescue reductions in cell viability caused by SCD1 inhibition and promote cell growth under normal conditions in prostate cancer cells. researchgate.netbiorxiv.orgbiorxiv.orgaacrjournals.org Furthermore, cVA has been observed to dose-dependently increase prostate cancer cell viability, thereby implicating it as an important oncogenic factor. aacrjournals.org This effect is potentially mediated through the regulation of mitochondrial function and associated cell death pathways, identifying cVA as a novel substrate essential for prostate cancer cell viability. aacrjournals.org
Studies on Cancer Cell Growth and Tumor Metabolism
Beyond its oncogenic role in prostate cancer, broader research on vaccenic acid's impact on cancer cell growth and tumor metabolism presents a more complex picture, with several studies indicating inhibitory effects.
The majority of studies utilizing cancer cell lines or rodent tumors have demonstrated that vaccenic acid can reduce cell growth and/or tumor metabolism. ncats.io For instance, in vitro treatment with vaccenic acid was found to inhibit the growth of HT-29 human colonic adenocarcinoma cells. nih.gov Specific findings include:
Pure vaccenic acid (20 μg/mL) induced increased DNA fragmentation and reduced cytosolic glutathione (B108866) levels in MCF-7 human mammary adenocarcinoma cells and SW480 human colonic adenocarcinoma cells. nih.gov
Cis and trans n7 fatty acids inhibited the growth of HT-29 cells by 11% and 23%, respectively, when compared to stearic acid supplementation. nih.gov
These observed inhibitions of tumor growth by vaccenic acids may be mediated by their effects on the phosphoinositide (PI) cycle and their incorporation into membrane lipids. nih.gov
Table 2: Effects of Vaccenic Acid on Cancer Cell Growth and Metabolism
| Cancer Cell Line | Effect of Vaccenic Acid | Specific Findings | Reference |
| HT-29 (Colon) | Inhibited growth | 11% inhibition (cis n7), 23% inhibition (trans n7) vs. stearic acid | nih.gov |
| MCF-7 (Mammary) | Reduced viability | Increased DNA fragmentation, reduced cytosolic glutathione (20 μg/mL pure VA) | nih.gov |
| SW480 (Colon) | Reduced viability | Increased DNA fragmentation, reduced cytosolic glutathione (20 μg/mL pure VA) | nih.gov |
Anti-cancer Properties through CLA Conversion
A significant aspect of vaccenic acid's anti-cancer potential lies in its conversion to cis-9,trans-11 conjugated linoleic acid (c9,t11-CLA), also known as rumenic acid.
Animal and in vitro studies suggest that the anti-cancer properties of vaccenic acid are, in part, attributable to its in vivo conversion to c9,t11-CLA. ncats.ionih.govnih.gov Dietary vaccenic acid can be desaturated to c9,t11-CLA in various species, including ruminants, rodents, and humans. ncats.io This conversion is facilitated by the fatty acid desaturase (Δ9-) enzyme. mdpi.com
Research has demonstrated that the conversion of dietary vaccenic acid to CLA leads to a dose-dependent increase in CLA accumulation in the mammary fat pad, which is paralleled by a decrease in tumor formation in the mammary gland. nih.gov This finding underscores the importance of vaccenic acid's conversion to CLA for cancer prevention, suggesting that vaccenic acid itself acts as an anticarcinogenic agent. nih.gov Both vaccenic acid and CLA are considered functional food components found in ruminant fat. nih.gov
Beyond CLA conversion, other mechanisms proposed for vaccenic acid's anti-cancer effects include alterations in phosphatidylinositol hydrolysis, reduced cell proliferation, increased apoptosis, and inhibition of fatty acid uptake. ncats.io
Immune Function and Inflammation
This compound and its isomers also play a role in modulating immune responses and inflammation.
Anti-inflammatory Effects
Trans-vaccenic acid (TVA) has been shown to exert anti-inflammatory effects and contribute to the alleviation of complications associated with metabolic diseases. researchgate.netresearchgate.net Anti-inflammatory activities have been observed in relation to both CLA and vaccenic acid. researchgate.net Initially, these effects were primarily attributed to c9,t11-CLA, which is known to modulate the transcription of pro-inflammatory cytokines such as TNF-alpha, IL-12, and IL-16, and the production of IL-12. researchgate.net
More direct evidence for vaccenic acid's anti-inflammatory properties includes its ability to protect against nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation, a key pathway in inflammatory responses. nih.gov
A study involving JCR:LA-cp rats demonstrated that vaccenic acid suppressed intestinal inflammation by increasing the concentrations of anandamide (B1667382) and related N-acylethanolamines. nih.govnih.gov Specifically, vaccenic acid reduced 2-arachidonoylglycerol (B1664049) (2-AG) levels in the liver and visceral adipose tissue. nih.gov Concurrently, it increased jejunal concentrations of anandamide, oleoylethanolamide, and palmitoylethanolamide. nih.gov These changes were consistent with a lower jejunal protein abundance (though not activity) of fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading these compounds, as well as reduced mRNA expression of TNFα and interleukin 1β. nih.gov
As previously mentioned in the context of atherosclerosis, the ability of this compound to suppress VCAM-1 and ICAM-1 expression in human microvascular endothelial cells further supports its anti-inflammatory potential, as these adhesion molecules are central to inflammatory processes. researchgate.netbrieflands.com
Table 3: Anti-inflammatory Mechanisms of Vaccenic Acid
| Mechanism/Target | Effect of Vaccenic Acid | Reference |
| NF-κB Activation | Protection against activation | nih.gov |
| Intestinal Inflammation (in JCR:LA-cp rats) | Suppression, via increased anandamide, oleoylethanolamide, palmitoylethanolamide | nih.govnih.gov |
| 2-Arachidonoylglycerol (2-AG) | Reduced levels in liver and visceral adipose tissue | nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Lower jejunal protein abundance | nih.gov |
| TNFα and Interleukin 1β mRNA Expression (jejunal) | Reduced expression | nih.gov |
| VCAM-1 and ICAM-1 Expression (HMECs) | Suppression | researchgate.netbrieflands.com |
Analytical Methodologies and Detection in Research
Chromatographic Techniques
Chromatographic methods are fundamental for separating cis-vaccenic acid from complex biological matrices and other fatty acid isomers, enabling its subsequent detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and powerful technique for the identification and quantification of this compound. This method involves the separation of volatile fatty acid derivatives by gas chromatography, followed by their identification based on their mass spectra.
GC-MS has been extensively applied in the analysis of this compound across diverse sample types. For instance, it is used for the quantification of this compound and its photodegradation products in marine samples, allowing for studies on the photo-oxidation of lipid components in bacteria like Erythrobacter sp. strain NAP1 and Roseobacter-related isolate COL2P sigmaaldrich.com. In plant science, GC-MS has been instrumental in characterizing the fatty acid profiles of various plant materials. This compound has been identified as a major constituent in the seed oil of Swietenia macrophylla (mahogany) nih.gov. It has also been detected in the methanolic extracts of Curcuma longa leaves, where it constituted a significant percentage of the identified bioactive compounds ajol.info. Furthermore, GC-MS analysis of n-hexane extracts from tropical moss species, such as Philonotis hastata and Barbula lambaranensis, has revealed this compound as a common component saspublishers.com. Methanolic extracts of Lepidium sativum and Rosmarinus officinalis leaves have also been subjected to GC-MS for the quantification of this compound sigmaaldrich.comresearchgate.net.
For effective GC-MS analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs). This derivatization step is critical for achieving adequate separation. For example, plasma phospholipid fatty acids are often transmethylated with boron trifluoride in methanol (B129727) before injection onto a capillary GC column nih.gov. The separation of isomeric fatty acids, such as this compound and oleic acid, can be particularly challenging. Early research demonstrated the separation and quantification of these monoenoic isomers as their pyrrolidine (B122466) derivatives using a gas chromatograph-mass spectrometer system with mass chromatography, monitoring characteristic ions (m/z 210 and 224 for this compound derivatives) nih.gov. Modern GC systems often employ long capillary columns, such as a Varian CP7420 100-m column or an Agilent HP-5MS column, with specific temperature programs to achieve high resolution of fatty acid methyl esters saspublishers.comnih.gov. For quantification, internal standards like this compound-d13 are utilized to enhance accuracy caymanchem.com.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative and complementary approach to GC-MS, particularly advantageous for analyzing less volatile or thermally labile compounds and for separating isomers that are difficult to resolve by GC alone. LC-MS allows for the direct analysis of fatty acids without prior derivatization in many cases, although derivatization can be employed to improve separation or detection sensitivity.
LC-MS has proven effective in separating this compound from other 18:1 fatty acid isomers, including oleic acid and elaidic acid molnar-institute.comwaters.com. In one study, a UHPLC-MS method was developed to quantify polysorbate 80 based on its fatty acid composition, successfully separating this compound as an isomer that initially co-eluted with oleic acid molnar-institute.com. This separation was achieved through derivatization, which resulted in oxidized 18:1 fatty acid isomers molnar-institute.com. Another HPLC-MS method demonstrated the ability to determine fatty acid composition in hydrolyzed polysorbate 80, separating this compound and elaidic acid from oleic acid with high mass accuracy waters.com.
The separation principle in LC-MS for unsaturated fatty acids, including this compound, has been investigated using reverse-phase liquid chromatography coupled with negative electrospray ionization mass spectrometry (LC-negative ESI-MS). Studies using C8 columns have shown that among octadecenoic acids (C18:1), this compound (ω-7) typically elutes first, followed by oleic acid (ω-9) and petroselinic acid (ω-12), suggesting that the position of the double bond relative to the omega carbon influences elution order jsbms.jp. Modern LC-MS systems, such as the Shimadzu Nexera-ZenoTOF 7600 LC-MS system with an InfinityLab Poroshell 120 EC-C18 column, employ specific mobile phases (e.g., acetonitrile (B52724):water and isopropanol:acetonitrile containing ammonium (B1175870) formate (B1220265) and formic acid) and gradient elution programs for comprehensive lipidomic analysis, including this compound quantification biorxiv.org. LC-MS/MS, combining liquid chromatography with tandem mass spectrometry, has also been developed for the simultaneous analysis of fatty acids, including cis-palmitvaccenic acid, in macroalgae mdpi.com.
Gas Chromatography with Flame Ionization Detector (GC-FID)
GC-FID is frequently employed for the analysis of fatty acid methyl esters (FAMEs) derived from various biological sources. For instance, the fatty acid composition of plasma phospholipids (B1166683) has been assessed by gas chromatography using a flame ionization detector, with concentrations expressed as a percentage of total fatty acids nih.gov. In the study of plant oils, GC-FID has been used to analyze the fatty acid composition of Brassica species, confirming the presence of this compound (C18:1 (n-7)) and its elongated forms nih.gov.
A notable challenge with routine GC-FID methods for fatty acid analysis is the potential co-elution of this compound with oleic acid due to their similar retention times, which can lead to their undistinguished quantification mdpi.comresearchgate.net. This issue has prompted the use of complementary techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to resolve and quantify this compound, particularly in complex matrices like olive oils where its contribution can be significant (around 3%) mdpi.comresearchgate.net. Despite this, GC-FID remains a valuable tool for general fatty acid profiling and quantification when specific isomeric separation is not the primary concern or when coupled with other methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) plays a significant role in the separation of fatty acids, particularly for resolving geometrical (cis/trans) and positional isomers that can be challenging for other chromatographic techniques. While gas chromatography is often the predominant technique for fatty acid analysis, HPLC offers unique advantages, especially for preparative separations and when coupled with specific detectors.
HPLC is effective in separating cis and trans isomers of unsaturated fatty acid methyl esters, which are difficult to separate using traditional C18 columns due to their similar hydrophobicity hplc.eu. Specialized columns, such as the COSMOSIL Cholester column, are designed to achieve better separation of these isomers due to their higher molecular-shape selectivity hplc.eu. This column has been successfully used to separate this compound from trans-vaccenic acid hplc.eu. Detection methods like Evaporative Light Scattering Detection (ELSD) are commonly used with HPLC for fatty acid analysis hplc.eu.
Furthermore, reversed-phase HPLC has been applied for the separation of fatty acid methyl esters, including conjugated linoleic acid (CLA) isomers, using C18 columns and acetonitrile as the mobile phase with UV detection researchgate.net. The development of HPLC-MS methods has also provided a rapid and reproducible approach for determining fatty acid composition in hydrolyzed samples, such as polysorbate 80, by eliminating the need for complex sample pretreatment procedures often required for GC analysis waters.com.
Sample Preparation and Derivatization
Effective sample preparation and derivatization are critical steps in the analytical workflow for this compound, ensuring its accurate extraction from complex biological and plant matrices and its suitability for chromatographic analysis.
Extraction from Biological Samples (e.g., Plasma, Erythrocyte Membranes, Plant Lipids)
The extraction of this compound from biological samples requires specific protocols to isolate lipids and prepare them for analysis.
Extraction from Plasma: Plasma lipid extraction typically involves a biphasic solvent system. A common method for extracting plasma phospholipid fatty acids involves mixing plasma with saline, followed by lipid extraction using a chloroform:methanol mixture (2:1, v/v) nih.govnih.govnih.gov. After extraction, lipid subclasses, such as phospholipids, are often separated using thin-layer chromatography (TLC) on silica (B1680970) plates with specific solvent mixtures (e.g., petroleum ether, diethyl ether, and glacial acetic acid) nih.govnih.gov. Alternatively, solid-phase extraction (SPE) column chromatography can be used as an efficient alternative to TLC for isolating plasma lipid fractions, offering improved recovery and sample throughput while reducing the risk of fatty acid oxidation edpsciences.org. The phospholipid fraction is then harvested for the formation of methyl esters. Fatty acid methyl esters (FAMEs) are commonly prepared by transmethylation, for instance, using boron trifluoride in methanol, followed by incubation at elevated temperatures (e.g., 80°C) and extraction with petroleum ether nih.gov. The final product is then dissolved in a suitable solvent like heptane (B126788) for GC injection nih.gov.
Extraction from Erythrocyte Membranes: For erythrocyte membranes, the Folch extraction procedure is a widely adopted method for obtaining membrane phospholipids plos.orgnih.govplos.org. This procedure typically involves homogenization of the erythrocyte membranes with a chloroform:methanol mixture. After extraction, the fatty acids are subsequently analyzed as their corresponding fatty acid methyl esters (FAMEs) by gas chromatography plos.orgnih.govplos.org.
Extraction from Plant Lipids: Extraction methods for this compound from plant lipids vary depending on the plant material and the analytical technique.
For leaves of plants like Lepidium sativum and Rosmarinus officinalis, methanolic extraction is employed to obtain the compounds for GC-MS analysis sigmaaldrich.comresearchgate.net.
The Soxhlet method has been used for the extraction of bioactive compounds, including this compound, from Curcuma longa leaves ajol.info.
For moss species, n-hexane extracts are prepared for subsequent GC-MS analysis saspublishers.com.
In the context of macroalgae, an extraction method for fatty acids, including cis-palmitvaccenic acid, has been developed using lyophilization and solid-phase extraction (SPE) techniques to enhance extraction efficiency and sample purification for LC-MS/MS analysis mdpi.comresearchgate.net. The optimal loading solution for SPE has been identified as a chloroform:hexane (1:1, v/v) mixture, yielding high analyte recoveries mdpi.com.
For the preparation of fatty acid methyl esters from plant-derived lipids, homogenization of the pellet in sodium methoxide (B1231860) in methanol, followed by incubation and addition of sodium chloride and n-heptane, allows for the transfer of the supernatant into a GC tube google.com.
Compound Names and PubChem CIDs
Methyl Ester Preparation
For the analysis of fatty acids, including this compound, by gas chromatography (GC), it is standard practice to convert them into their corresponding fatty acid methyl esters (FAMEs). This derivatization step is crucial because it increases the volatility and thermal stability of the fatty acids, making them suitable for GC separation and subsequent detection gcms.cz. This compound methyl ester, also known as 11(Z)-Vaccenic acid methyl ester, is a commercially available analytical standard used in research caymanchem.comsigmaaldrich.com.
Several established methods exist for FAME preparation, broadly categorized into saponification followed by esterification, or direct transesterification. Common approaches include:
Saponification and Esterification: This involves hydrolyzing the lipids with a strong base, such as methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to yield free fatty acid salts. These salts are then acidified and esterified with an acid catalyst, such as boron trifluoride (BF₃) in methanol or hydrochloric acid (HCl) in methanol, to form FAMEs gcms.czresearchgate.netnih.gov. For instance, a method may involve hydrolyzing a lipid sample with 1 M KOH in 70% ethanol, acidifying with HCl, extracting free fatty acids with hexane, and then methylating with 10% BF₃ in methanol nih.gov.
Direct Methanolysis/Methylation: This method directly converts lipids into FAMEs using acidic methanol solutions, often containing concentrated HCl or sulfuric acid, at elevated temperatures nih.govresearchgate.net. For example, a solution of 8% (w/v) HCl in methanol/water (85:15, v/v) can be used, with incubation at 45°C overnight or 100°C for 1-1.5 hours nih.gov.
Official methods from organizations like the Association of Official Agriculture Chemists (AOAC International), the American Oil Chemists Society (AOCS), and the European Pharmacopoeia provide detailed procedures for these derivatization reactions gcms.cz. Proper FAME preparation is essential for achieving accurate and reproducible GC analysis of fatty acids researchgate.net.
Dimethyl Disulfide Adduct (DMDSA) Derivatization
Dimethyl disulfide (DMDS) adduct derivatization is a widely employed and effective method for precisely determining the position of carbon-carbon double bonds in unsaturated fatty acid methyl esters, including monoenoic fatty acids such as this compound researchgate.netbiorxiv.orgosti.govasm.orgresearchgate.net. This technique is particularly valuable when using gas chromatography-mass spectrometry (GC-MS) for analysis.
The principle of DMDSA derivatization involves the addition of dimethyl disulfide across the double bond of the unsaturated fatty acid methyl ester. When these derivatized compounds are subsequently analyzed by GC-MS using electron ionization (EI), they yield characteristic fragmentation patterns researchgate.netbiorxiv.orgasm.org. Cleavage typically occurs between the two carbons where the methylthio groups have been added, providing diagnostic ions that directly indicate the original position of the double bond researchgate.netasm.org.
A common procedure for preparing DMDS adducts involves incubating fatty acid methyl esters with dimethyl disulfide in the presence of a catalyst, such as iodine (I₂), often at slightly elevated temperatures (e.g., 35°C for 30 minutes to 1 hour) researchgate.netcsic.es. After the reaction, excess iodine can be reduced with sodium bisulfite (NaHSO₃) researchgate.net.
This method has been successfully applied to this compound to confirm its cis-11 double bond position researchgate.netasm.org. For instance, in studies identifying the double-bond position of monounsaturated fatty acids in bacteria like Campylobacter cryaerophila, this compound (C18:1ω7c) was identified, with its double bond position confirmed via DMDS adduct analysis and GC-MS asm.org. The technique can also aid in distinguishing between cis and trans isomers, as the anti-addition of alkylthiolation to Z- and E-monoenoic FAMEs leads to threo and erythro adducts, respectively, which can be separated by gas chromatography osti.govasm.org.
Spectroscopic Approaches
Spectroscopic techniques play a crucial role in the structural characterization and identification of this compound, providing insights into its functional groups and molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present within this compound and its derivatives thomassci.comchemsociety.org.ngnih.govresearchgate.netacademicjournals.org. The absorption of infrared radiation by molecular vibrations provides a unique spectral fingerprint that can be used for identification and characterization.
For this compound, characteristic absorption bands in FTIR spectra include:
A broad band typically observed in the region of 3400-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid functional group (-COOH) chemsociety.org.ng.
A strong absorption at approximately 1740 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid chemsociety.org.ng.
Research has utilized FTIR spectroscopy in conjunction with GC-MS for the analysis of this compound in various biological samples. For example, this compound has been quantified and identified in methanolic extracts of plants like Rosmarinus officinalis and Tithonia diversifolia using GC-MS and FTIR spectroscopy thomassci.comnih.govresearchgate.netacademicjournals.orgsigmaaldrich.com.
Furthermore, FTIR spectroscopy can be applied as a high-throughput screening method to detect biochemical changes in intact cells upon exposure to fatty acids. Studies on HepG2 liver cells exposed to this compound have shown specific absorption bands at 981 cm⁻¹ and 946 cm⁻¹. These bands are indicative of double bond conjugation, suggesting that this compound can be converted into conjugated linoleic acid (CLA) isomers within these cells, unlike the distinct trans-double bond absorption observed around 966 cm⁻¹ for trans-fatty acids like elaidic acid nih.govpsu.edu.
Isotopic Labeling for Metabolic Tracing
Isotopic labeling is a powerful analytical strategy used to trace the metabolic fate and transformations of this compound in complex biological systems, both in vivo and in vitro nih.govnih.govcsic.escsic.esnih.govresearchgate.netdntb.gov.uaresearchgate.net. This technique involves incorporating stable isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), into the this compound molecule, allowing its detection and quantification as it undergoes metabolic changes.
Commonly, ¹³C-labeled this compound (e.g., [1-¹³C]trans-11 C18:1 or ¹³C-labeled vaccenic acid) is employed as a tracer nih.govnih.govcsic.escsic.esresearchgate.net. Deuterated fatty acids, derived from precursors like [(²H)₈]styrene, have also been used, where the label is incorporated into newly synthesized fatty acids, including this compound nih.gov. The detection and quantification of these labeled fatty acids are typically performed using highly sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) nih.govnih.govcsic.escsic.esnih.gov.
Detailed Research Findings and Data:
Isotopic labeling studies have provided significant insights into the metabolism of this compound:
Conversion to Stearic Acid and Other Isomers: In ruminants, ¹³C-labeled trans-11 C18:1 (vaccenic acid) has been used to trace its metabolism. Studies showed that vaccenic acid is largely saturated to stearic acid (C18:0), with approximately 95% saturation occurring after 5 hours of incubation with a concentrate diet, compared to 78% with a forage diet nih.gov. Furthermore, some vaccenic acid is isomerized to other cis and trans C18:1 isomers nih.gov.
Synthesis of Conjugated Linoleic Acid (CLA): A key metabolic pathway traced with isotopic labeling is the conversion of trans-vaccenic acid to cis-9, trans-11 conjugated linoleic acid (CLA), also known as rumenic acid. This conversion is mediated by Δ9-desaturase enzyme activity.
In lactating dairy cattle, abomasal infusion of 1.5 g of trans-vaccenic acid-1-¹³C demonstrated its direct utilization for cis-9, trans-11 CLA synthesis. Enrichment of ¹³C in milk fat trans-vaccenic acid was detected, peaking at 8 hours post-infusion (8.3%), and subsequently, enrichment in milk fat cis-9, trans-11 CLA was observed, also peaking at 8 hours (6.6%) nih.gov. Modeling data indicated that approximately 80% of milk fat cis-9, trans-11 CLA originated from trans-vaccenic acid, with the mammary gland identified as the primary site of Δ9-desaturase activity nih.gov.
Similar findings have been reported in dairy ewes, where intravenous injection of [1-¹³C]trans-11 18:1 (vaccenic acid) confirmed its endogenous synthesis into rumenic acid. The isotopic tracer assay indicated that, on average, 29% of the trans-vaccenic acid transferred to the mammary gland of dairy sheep is desaturated in vivo to rumenic acid csic.es. Under specific experimental conditions, this endogenous synthesis contributed between 82% and 90% of the rumenic acid secreted in ewe milk csic.es.
Table 1: ¹³C Enrichment in Milk Fat Following [1-¹³C]trans-Vaccenic Acid Infusion in Dairy Cattle nih.gov
| Time (h) | Vaccenic Acid Enrichment (%) | cis-9, trans-11 CLA Enrichment (%) |
| 4 | 3.0 | 2.6 |
| 8 | 8.3 | 6.6 |
| 12 | 4.1 | 3.4 |
| 16 | 2.2 | 1.7 |
| 20 | 0.8 | - |
| 24 | - | 0.7 |
Microbial Metabolism and Biomarker Identification: Deuterium labeling has been applied to identify styrene-degrading microorganisms in biofilters. Incubation with [(²H)₈]styrene led to the labeling of fatty acids in styrene-degrading bacteria, with this compound (18:1 cis-11) being one of the fatty acids showing significant deuteration, indicating its synthesis by these organisms nih.gov. This approach helps in identifying active microbial populations involved in specific metabolic processes nih.gov.
Cellular Metabolism Studies: Isotopic labeling, often combined with advanced mass spectrometry techniques, is used to investigate fatty acid metabolism in cell lines. For example, studies using stable isotope labeling in HepG2 cells have explored how fatty acid exposure, including this compound, modulates cellular lipid metabolism researchgate.netresearchgate.net.
Sources and Dietary Context in Research
Natural Occurrence in Food Products
Cis-vaccenic acid is a naturally occurring fatty acid found in a variety of food sources, spanning both animal and plant kingdoms. Its presence is particularly notable in the fats of ruminant animals, but it also appears in several plant-based products.
This compound is a prominent trans fatty acid found in the milk and body fat of ruminant animals such as cows, sheep, and goats. blogspot.comnih.gov It is an intermediate product of the biohydrogenation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid by microorganisms in the rumen. semanticscholar.orghortportal.org Consequently, dairy products, including milk, butter, and yogurt, as well as meat from these animals, are the primary dietary sources of this fatty acid for humans. wikipedia.orgnih.govresearchgate.net The concentration of vaccenic acid in dairy products can be influenced by the animal's diet; for instance, pasture feeding has been shown to increase its levels in beef compared to concentrate feeding. acs.org In dairy cows, supplementing their feed with sources high in unsaturated fats, such as high-linoleic acid sunflower seeds, has been found to increase the proportion of vaccenic acid in their milk.
Table 1: Concentration of Vaccenic Acid in Ruminant Products from a Dietary Intervention Study This interactive table summarizes data from a study where cows were fed different fat-supplemented diets, showing the resulting vaccenic acid (TVA) content in their milk.
| Dietary Supplement | Vaccenic Acid in Milk ( g/100g fatty acids) |
| High Stearic Acid (HS) | 1.85 |
| High Oleic Acid (HO) | 2.60 |
| High Linoleic Acid (HLO) | 4.14 |
| High Linolenic Acid (HLN) | 2.16 |
| Data sourced from a study on fatty acid profiles in milk. |
While predominantly associated with ruminant fats, this compound is also found in certain plant-based sources.
Mango Pulp: The lipids present in mango (Mangifera indica) pulp contain this compound. Research has identified it as a major component fatty acid in the non-polar lipids (primarily triacylglycerols), glycolipids, and phospholipids (B1166683) of the pulp. In the total octadecenoic acid content of mango pulp from various global regions, the concentration of this compound has been reported to range from 35% to 50%.
Rice Vinegar: this compound has been detected in commercial rice vinegars, with amounts ranging from 1.6% to 15.9% of the total fatty acid components. Its origin in vinegar is attributed to the acetic acid bacteria, such as Acetobacter, used during the fermentation process. The cell membranes of these bacteria are a rich source of this compound, which is then transferred into the vinegar during fermentation.
Sea Buckthorn Oil: The oil extracted from the sea buckthorn (Hippophae rhamnoides) berry is another plant-based source of this compound. Specifically, the pulp oil contains this fatty acid, with analyses of Canadian-grown cultivars showing its presence at levels of 5-7% of the total fatty acids.
Table 2: Fatty Acid Composition of Sea Buckthorn (cv. RC-4) Pulp Oil This interactive table details the percentage of major fatty acids found in the pulp oil of the RC-4 sea buckthorn cultivar.
| Fatty Acid | Percentage of Total Fatty Acids |
| Palmitic acid | 31–33% |
| Palmitoleic acid | 28–37% |
| Stearic acid | <2% |
| Oleic acid | 3–8% |
| This compound | 3–8% |
| Linoleic acid | 12–18% |
| α-Linolenic acid | 3–8% |
| Data represents the composition of whole berry oil, which is largely reflective of the pulp oil. |
Dietary Interventions in Research Models
The biological effects of vaccenic acid have been investigated in various research models, primarily through dietary interventions. These studies aim to understand its impact on metabolic health and compare its effects to other types of fatty acids.
Research using animal models has demonstrated several biological effects of diets enriched with vaccenic acid. In obese and insulin-resistant JCR:LA-cp rats, a model for the metabolic syndrome, dietary supplementation with vaccenic acid has been shown to produce hypolipidemic effects.
Key findings from these studies include:
Lipid Metabolism: Supplementation with 1.5% vaccenic acid for three weeks led to a significant 40% decrease in fasting triglyceride concentrations in obese rats. In another study with the same rat model, a 1% vaccenic acid-supplemented diet reduced hepatic (liver) and intestinal triglyceride secretion by 27% and 39%, respectively.
Body Composition and Fat Distribution: A vaccenic acid-enriched diet was found to reduce total body fat by 6% and stimulate a redistribution of adipose tissue. This involved a 17% reduction in mesenteric (visceral) fat and a 29% increase in inguinal (subcutaneous) fat, along with a 44% decrease in the size of adipocytes (fat cells).
Energy Metabolism and Insulin (B600854) Sensitivity: The same study observed a 7% increase in metabolic rate and an enhanced preference for whole-body glucose utilization. This was accompanied by improved insulin sensitivity, as indicated by a 59% lower HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) score.
Conversion to Conjugated Linoleic Acid (CLA): In humans, dietary vaccenic acid is a precursor to rumenic acid (cis-9, trans-11 CLA), a beneficial fatty acid. Studies have shown that the human body converts vaccenic acid to rumenic acid, with an average conversion rate of about 19%. This conversion significantly contributes to the body's pool of CLA.
The metabolic effects of vaccenic acid have been compared with those of other fatty acids, particularly industrially produced trans fatty acids (iTFAs) and conjugated linoleic acid (CLA).
Versus Industrial Trans Fatty Acids: A double-blind, randomized controlled trial in healthy adults directly compared the effects of diets enriched with vaccenic acid, iTFAs, and a control diet on lipoprotein risk factors. Both the vaccenic acid and iTFA diets increased total cholesterol, LDL cholesterol ("bad" cholesterol), the ratio of total to HDL cholesterol, and apolipoprotein B compared to the control diet. However, the vaccenic acid diet also increased HDL cholesterol ("good" cholesterol) and apolipoprotein AI, an effect not observed with the iTFA diet. Despite some shared adverse effects on LDL cholesterol, these findings suggest distinct metabolic responses to naturally occurring and industrially produced trans fats.
Versus Conjugated Linoleic Acid (CLA): While much of the interest in vaccenic acid stems from its role as a precursor to CLA, some research suggests it may have independent health benefits. In a study comparing beef fat enriched with both vaccenic acid and CLA to a control high-fat diet in mice, the enriched diet was found to worsen glucose tolerance and liver steatosis. These results highlight the complexity of studying whole-food interventions, as the effects could be due to the combination of fatty acids rather than a single component. In the human trial mentioned earlier, a diet enriched with CLA (1% of energy) was found to lower triglycerides but had no significant effect on other lipoprotein risk factors, distinguishing its effects from those of vaccenic acid.
Table 3: Comparison of Dietary Fatty Acid Effects on Lipoproteins in Humans This interactive table summarizes the results of a randomized controlled trial comparing diets enriched with Vaccenic Acid (VA), Industrial Trans Fatty Acids (iTFA), and a control diet on key blood lipid markers.
| Lipoprotein Marker | Effect of VA Diet (vs. Control) | Effect of iTFA Diet (vs. Control) |
| Total Cholesterol | Increased | Increased |
| LDL Cholesterol | Increased | Increased |
| HDL Cholesterol | Increased | No Change |
| Total:HDL Ratio | Increased | Increased |
| Apolipoprotein B | Increased | Increased |
| Apolipoprotein AI | Increased | No Change |
| Data derived from a double-blind, randomized, crossover feeding trial in 106 healthy adults. |
Future Directions and Research Gaps
Elucidation of Specific Mechanisms and Pathways
The precise molecular pathways through which cis-vaccenic acid exerts its effects are not yet fully understood. Future research should focus on several key areas:
Signaling Cascades: While cVA has been linked to the mTORC2-Akt-FoxO1 pathway, which is involved in cell differentiation, further studies are needed to fully map out the signaling cascades it modulates. nih.gov Investigating its influence on other critical signaling pathways will be crucial for a comprehensive understanding of its cellular functions. aacrjournals.org
Enzymatic Regulation: The biosynthesis of cVA involves the enzymes stearoyl-CoA desaturase 1 (SCD1) and fatty acid elongase 5 (ELOVL5). biorxiv.org Research is needed to understand the intricate regulation of these enzymes and how their activity influences cVA levels in different tissues and disease states. Specifically, further investigation is warranted into the mechanisms that fine-tune mitochondrial morphology and function through the incorporation of cVA into cardiolipins. biorxiv.org
Interaction with Receptors: While its trans isomer, vaccenic acid, is known to be a partial agonist for peroxisome proliferator-activated receptors (PPARs), the specific receptor interactions of this compound remain to be fully elucidated. ncats.io Identifying and characterizing its binding partners will provide significant insights into its mechanism of action.
Ferroptosis and Cell Death: The role of cVA in programmed cell death pathways is an emerging area of interest. Some studies suggest that certain monounsaturated fatty acids can protect against ferroptosis, a form of iron-dependent cell death, while others indicate that cVA may induce cell death. d-nb.inforesearchgate.net Further research is required to clarify the context-dependent role of cVA in regulating cell viability and its potential interplay with other cell death mechanisms like apoptosis and cuproptosis. biorxiv.orgresearchgate.net For instance, this compound has been shown to inhibit cell death in specific cell lines lacking GPX4, suggesting a structure-specific protective effect against ferroptosis. biorxiv.org
Human Intervention Studies and Clinical Trials
While preclinical studies and observational data have provided promising insights, there is a notable scarcity of robust human intervention studies and clinical trials specifically investigating the effects of this compound. healthmatters.io To translate basic research findings into clinical applications, future research must prioritize:
Controlled Feeding Trials: Well-designed, double-blind, randomized controlled trials are essential to determine the causal effects of dietary cVA on various health outcomes. nih.gov These studies should assess the impact of cVA on lipid profiles, insulin (B600854) sensitivity, inflammation, and other biomarkers of chronic disease. mdpi.com
Pharmacokinetic and Bioavailability Studies: Research is needed to understand the absorption, distribution, metabolism, and excretion of cVA in humans. Determining its bioavailability from different dietary sources is crucial for establishing dietary recommendations.
Long-Term Efficacy and Safety: Long-term studies are necessary to evaluate the sustained effects and potential adverse effects of increased cVA intake.
A summary of key findings from existing human and animal studies is presented below:
| Study Type | Organism | Key Findings | Reference |
| Human Intervention | Healthy Men | A diet rich in vaccenic acid for 5 weeks resulted in lower total and HDL cholesterol. | ncats.iomdpi.com |
| Animal Study | Pigs | A vaccenic acid-enriched high-fat, high-carbohydrate diet increased plasma HDL-C and reduced postprandial triglyceride concentration. | mdpi.com |
| Animal Study | Pigs | A vaccenic acid-supplemented diet showed a potential insulin-sensitizing effect. | mdpi.com |
Role in Diverse Physiological and Pathophysiological Contexts
The influence of this compound likely extends across a broad spectrum of physiological and disease states. Future research should aim to clarify its role in:
Metabolic Syndrome: While some studies suggest beneficial effects on insulin sensitivity and lipid metabolism, more research is needed to understand its comprehensive role in the prevention and management of metabolic syndrome. healthmatters.iometabolon.comnih.gov The discrepancy between studies showing improved insulin secretion and those showing no impact on HOMA-IR requires further investigation. researchgate.net
Cardiovascular Disease: The relationship between cVA and cardiovascular health is complex and requires further study. metabolon.com While some evidence suggests a protective role against coronary heart disease, other studies have shown an association with reduced kidney function. nih.govnih.gov
Cancer: Emerging evidence suggests that cVA may have anti-cancer properties, inhibiting the growth of certain cancer cells. metabolon.comnih.gov However, its role in different cancer types and its potential as a therapeutic agent warrant more in-depth investigation. biorxiv.orgmdpi.com For example, it has been identified as a critical oncogenic factor in prostate cancer. biorxiv.org
Inflammation: The anti-inflammatory properties of cVA are an area of active research. healthmatters.ioresearchgate.net Studies have shown that both cis and trans isomers can suppress the expression of adhesion molecules on endothelial cells, suggesting a potential role in mitigating atherosclerosis. healthmatters.iobrieflands.com
Neurodegenerative Diseases: Preliminary computational studies suggest that this compound may act as an acetylcholinesterase inhibitor, indicating a potential therapeutic role in conditions like Alzheimer's disease. integrityresjournals.org
Aging: Studies in model organisms have shown that dietary supplementation with cVA can extend lifespan, suggesting a role in the aging process. frontiersin.org
Precision Characterization of Lipidome in Disease
Advances in lipidomics offer a powerful tool to precisely characterize the role of this compound in disease. Future research should leverage these technologies to:
Identify Lipid Biomarkers: A systematic study of the lipidome can help identify specific lipid species, including cVA, that serve as biomarkers for cardiovascular disease and other conditions. ahajournals.org For instance, altered levels of cVA have been observed in the plasma of patients with gastric cancer and in the red blood cell membranes of cancer patients. mdpi.comspandidos-publications.com
Differentiate Isomers: Advanced analytical techniques, such as those using silver-ion cartridges and comprehensive two-dimensional gas chromatography, are needed to accurately separate and quantify cis and trans isomers of vaccenic acid in food and biological samples. frontiersin.org This is crucial for distinguishing the health effects of naturally occurring and industrially produced trans fats.
Understand Metabolic Dysregulation: Lipidomic profiling can provide insights into how the composition of fatty acids is altered in various diseases. For example, in type 2 diabetes, changes in the lipid species composition, including increased vaccenic acid in triglycerides, have been noted. ahajournals.org
Therapeutic Potential and Pharmacological Interventions
The unique biological activities of this compound suggest its potential as a therapeutic agent or a target for pharmacological intervention. Future research should explore:
Development of Novel Therapeutics: Based on its potential as an acetylcholinesterase inhibitor, cVA could be investigated as a lead compound for the development of new drugs for neurodegenerative diseases. integrityresjournals.org
Fetal Hemoglobin Induction: Research has shown that cVA can induce the synthesis of gamma globin, suggesting its potential as a therapeutic agent for sickle cell anemia and beta-thalassemia. nih.gov Further studies are needed to evaluate its efficacy and safety for this application.
Targeting Metabolic Pathways: Pharmacological manipulation of enzymes involved in cVA metabolism, such as stimulating elongase activity or inhibiting desaturase activity, could be a novel approach to modulate its levels and potentially reduce the risk of cardiovascular disease. nih.gov
Antimicrobial and Antibiofilm Applications: The antibacterial and antibiofilm properties of this compound against pathogens like Pseudomonas aeruginosa suggest its potential use in developing new antimicrobial strategies. researchgate.net
Q & A
Q. What molecular mechanisms underlie cis-vaccenic acid's role in fetal hemoglobin induction?
this compound upregulates γ-globin synthesis in erythroid progenitor cells (e.g., K562, JK1, and transgenic mouse models) at concentrations of 50–100 μM. Methodologically, researchers should employ cell differentiation assays, quantitative RT-PCR for γ-globin mRNA, and benzidine staining to assess hemoglobin-positive cells. Dose-response experiments are critical to identify optimal concentrations for clinical translation .
Q. How can this compound be quantified in environmental and biological samples?
Gas chromatography coupled with electron impact mass spectrometry (GC-EIMS) is widely used for quantifying this compound and its photodegradation products in marine samples. Calibration standards and internal controls (e.g., deuterated analogs) are essential to ensure precision, especially given its role as a bacterial biomarker in heterotrophic marine bacteria .
Q. What biosynthetic pathways produce this compound in bacterial systems?
this compound is synthesized via anaerobic desaturation of palmitic acid or elongation of palmitoleic acid in bacteria like Rhodopseudomonas capsulata. Enzymatic studies using Δ11-desaturases or heterologous expression systems in E. coli can elucidate pathway regulation. Stable-isotope tracing (e.g., [²H]-labeled precursors) is recommended to validate intermediate steps .
Advanced Research Questions
Q. How do enzyme structural differences affect this compound hydroxylation in vitro?
Comparative studies of hydratases (e.g., FA-HY1 vs. FA-HY2) reveal that double-bond position (Δ9 vs. Δ11) dictates substrate specificity. FA-HY1 shows >90% conversion of this compound to 12-OH derivatives, while FA-HY2 is less active. Kinetic assays and X-ray crystallography can identify active-site residues critical for catalytic efficiency .
Q. How should researchers address confounding factors in epidemiological studies linking this compound to heart failure risk?
In cohort studies (e.g., male physicians with coronary heart disease), use multivariable conditional logistic regression to adjust for covariates like BMI, smoking, and omega-3 fatty acids. Stratified analyses by baseline CHD severity and repeated fatty acid measurements over time improve validity. Sensitivity analyses (e.g., excluding misclassified cases) mitigate bias .
Q. Why do photodegradation rates of this compound vary between laboratory and environmental settings?
While photodegradation is negligible in heterotrophic bacteria, marine samples show hydroxylated derivatives (e.g., 11-hydroxyoctadecenoic acid). Researchers should replicate environmental conditions (e.g., UV exposure, salinity) in lab settings and use LC-MS/MS to track degradation kinetics. Microbial community interactions may also modulate degradation .
Q. What explains interindividual variability in this compound conversion to conjugated linoleic acid (CLA) in humans?
Controlled dietary interventions reveal a ~19% average conversion rate of vaccenic acid (VA) to CLA via Δ9-desaturase, with significant individual variation. Genotyping for FADS1/2 polymorphisms and measuring erythrocyte membrane fatty acid composition can identify genetic and metabolic contributors. Isotope tracer studies ([¹³C]-VA) are recommended for kinetic profiling .
Methodological Considerations
-
Experimental Design for Dose-Response Studies :
Use a range of this compound concentrations (e.g., 10–200 μM) in erythroid differentiation assays. Include positive controls (e.g., hydroxyurea) and measure γ-globin protein via ELISA or flow cytometry . -
Statistical Power in Cohort Studies :
For epidemiological analyses, ensure ≥80% power by calculating sample size based on expected effect sizes (e.g., 41% risk reduction per SD increase in this compound). Use cubic splines to model non-linear associations and account for time-dependent confounding . -
Analytical Validation :
Cross-validate GC-EIMS data with nuclear magnetic resonance (NMR) for structural confirmation of this compound derivatives. Implement quality controls (e.g., NIST standards) to minimize batch effects .
Contradictions and Knowledge Gaps
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
